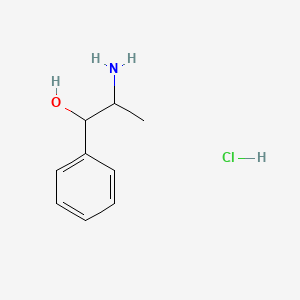

2-Amino-1-phenylpropan-1-ol hydrochloride

説明

Phenylpropanolamine hydrochloride is a sympathomimetic agent that acts as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor. It has been used as a decongestant and appetite suppressant. This compound was previously commonly used in prescription and over-the-counter cough and cold preparations . it has been withdrawn from the market in several countries due to safety concerns, particularly the risk of hemorrhagic stroke .

準備方法

フェニルプロパノールアミン塩酸塩は、さまざまな合成ルートによって合成できます。一般的な方法の1つは、ノレフェドリンの還元です。 反応条件には、通常、水素化リチウムアルミニウムや触媒水素化などの還元剤の使用が含まれます 。 工業生産方法では、最終製品の純度と品質を確保するために、しばしば高速液体クロマトグラフィー(HPLC)が使用されます .

3. 化学反応解析

フェニルプロパノールアミン塩酸塩は、いくつかのタイプの化学反応を起こします。

酸化: この化合物は、酸化されてノレフェドリンを生成することができます.

還元: アンフェタミン誘導体を生成するために還元することができます.

置換: フェニルプロパノールアミン塩酸塩は、さまざまな試薬と置換反応を起こして、さまざまな誘導体を生成することができます.

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます 。 これらの反応から生成される主な生成物には、ノレフェドリンおよびアンフェタミン誘導体があります .

化学反応の分析

Phenylpropanolamine hydrochloride undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form norephedrine.

Reduction: It can be reduced to form amphetamine derivatives.

Substitution: Phenylpropanolamine hydrochloride can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions include norephedrine and amphetamine derivatives .

科学的研究の応用

フェニルプロパノールアミン塩酸塩は、さまざまな科学研究で用いられています。

作用機序

フェニルプロパノールアミン塩酸塩は、呼吸器の粘膜にあるアルファアドレナリン受容体と、より少ない程度ではベータアドレナリン受容体に直接作用します。 アルファアドレナリン受容体の刺激は、血管収縮を起こし、組織の充血、浮腫、鼻詰まりを軽減し、鼻腔の開通性を高めます 。 ノルエピネフリンの放出剤としても作用し、これによりアドレナリン受容体が間接的に活性化されます .

6. 類似の化合物との比較

フェニルプロパノールアミン塩酸塩は、エフェドリン、プソイドエフェドリン、アンフェタミンなどの他の交感神経刺激薬と構造的に類似しています 。 去痰薬と食欲抑制薬の両方の特性を兼ね備えている点で独特です 。 類似の化合物には次のものがあります。

エフェドリン: 去痰薬および気管支拡張薬として使用されます.

プソイドエフェドリン: 去痰薬として一般的に使用されます.

アンフェタミン: 中枢神経興奮薬として使用されます.

フェニルプロパノールアミン塩酸塩は、その独特の特性の組み合わせにより、医学および科学研究の両方で貴重な化合物となっています .

類似化合物との比較

Phenylpropanolamine hydrochloride is structurally similar to other sympathomimetic agents such as ephedrine, pseudoephedrine, and amphetamine . it is unique in its combination of decongestant and appetite suppressant properties . Similar compounds include:

Ephedrine: Used as a decongestant and bronchodilator.

Pseudoephedrine: Commonly used as a decongestant.

Amphetamine: Used as a central nervous system stimulant.

Phenylpropanolamine hydrochloride’s unique combination of properties makes it a valuable compound in both medical and scientific research .

生物活性

2-Amino-1-phenylpropan-1-ol hydrochloride, also known as phenylpropanolamine (PPA), is a chiral compound with significant relevance in pharmacology and biochemistry. This compound has been studied for its potential biological activities, particularly in relation to adrenergic receptor modulation and its application in various therapeutic contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula : C9H14ClNO

- Molecular Weight : 189.67 g/mol

- CAS Number : 154-97-6

The compound exists as a hydrochloride salt, which enhances its solubility and stability in aqueous solutions.

The biological activity of this compound primarily involves its interaction with adrenergic receptors. It acts as a norepinephrine reuptake inhibitor , leading to increased levels of norepinephrine in the synaptic cleft. This mechanism is crucial for its stimulant effects and contributes to its use in treating conditions such as nasal congestion and hypotension.

Interaction with Receptors

Research indicates that PPA exhibits activity at various adrenergic receptors:

- Alpha-1 Adrenergic Receptors : Activation leads to vasoconstriction and increased blood pressure.

- Beta Adrenergic Receptors : Modulation can enhance heart rate and cardiac output.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Adrenergic Activity | Acts as an agonist at alpha and beta adrenergic receptors, influencing cardiovascular functions. |

| Appetite Suppression | Used in weight management due to its appetite-suppressant properties. |

| Nasal Decongestion | Commonly employed in over-the-counter medications for relieving nasal congestion. |

| CNS Stimulant Effects | Exhibits stimulant properties that may enhance alertness and energy levels. |

Clinical Applications

PPA has been utilized in various clinical settings, primarily for its decongestant properties. However, due to safety concerns associated with cardiovascular side effects, its use has been restricted or banned in several countries.

Study 1: Cardiovascular Effects

A study published in PubChem highlighted the cardiovascular implications of PPA use, indicating that it can lead to increased blood pressure and heart rate, particularly when used in combination with other stimulants .

Study 2: Weight Management

Research has also explored the role of PPA in weight management. A clinical trial demonstrated that PPA effectively reduced body weight compared to placebo groups, attributed to its appetite-suppressing effects .

In Vitro Studies

In vitro studies have shown that PPA can inhibit norepinephrine reuptake, thereby increasing synaptic norepinephrine concentrations. This action is significant for understanding its potential therapeutic applications beyond nasal decongestion.

Safety and Side Effects

Despite its efficacy, the use of this compound is associated with several adverse effects:

- Increased blood pressure

- Risk of stroke or heart attack

These risks have led to regulatory scrutiny and limitations on its availability in many markets.

特性

IUPAC Name |

2-amino-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWNLSQWJMTVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO.ClH, C9H14ClNO | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027185 | |

| Record name | 2-Amino-1-phenyl-1-propanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992) | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

154-41-6, 53631-70-2 | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, hydrochloride (1:1), (.alpha.S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-1-phenyl-1-propanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-(1-aminoethyl)benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

381 to 385 °F (NTP, 1992) | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。